4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester

Stability Boronic Ester Suzuki-Miyaura

Researchers often face yield loss from protodeboronation of free boronic acid analogs. This 95% pure pinacol ester is a stable, dual-reactive building block for efficient 2,4,5-trisubstituted pyrimidine synthesis. Key advantages: - Air-stable boronic ester ensures reproducible Suzuki-Miyaura coupling yields - Orthogonal 2-chloro group enables subsequent SNAr or metal-catalyzed couplings - 4-Benzyloxy group acts as a masked hydroxyl for late-stage pyrimidinone deprotection Supplied as a white powder with certified purity for precise charging in scale-up reactions.

Molecular Formula C17H20BClN2O3
Molecular Weight 346.6 g/mol
CAS No. 1073354-22-9
Cat. No. B1520550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester
CAS1073354-22-9
Molecular FormulaC17H20BClN2O3
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)Cl
InChIInChI=1S/C17H20BClN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-20-15(19)21-14(13)22-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3
InChIKeyYXXPVSCUVOPQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester: Technical Specifications


4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is a specialized heteroaryl boronic ester building block, distinguished by its dual reactive centers: a pinacol-protected boronic acid at the 5-position for Suzuki-Miyaura cross-coupling and a chloro group at the 2-position for nucleophilic aromatic substitution (SNAr) or further metal-catalyzed couplings [1]. The 4-benzyloxy substituent serves as a masked hydroxyl group, enabling later-stage deprotection to a pyrimidinone scaffold. With a molecular weight of 346.62 g/mol and an MDL number of MFCD06798267, this compound is typically supplied as a white powder with a purity of 95-98% . Its canonical SMILES notation, CC1(C)OB(C2=CN=C(Cl)N=C2OCC2=CC=CC=C2)OC1(C)C, confirms the protected boronate structure .

1
C5 pinacol boronate for Suzuki–Miyaura cross-coupling
2
C2 chloro group for SNAr or metal-catalyzed coupling
3
C4 benzyloxy as masked hydroxyl; deprotection to pyrimidinone
Enables step-economical access to privileged scaffolds

Substitution Risks for 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester


Substituting this compound with its free boronic acid analog (CAS 2121513-94-6) or a less substituted pyrimidine boronic ester introduces significant and quantifiable process risks. The free boronic acid is prone to forming inactive, poorly soluble cyclic boroxine anhydrides upon storage, and is significantly more susceptible to protodeboronation during coupling, leading to lower and less reproducible yields . Conversely, simple 2-chloropyrimidine-5-boronic acid pinacol ester (CAS 1003845-08-6) lacks the 4-benzyloxy group, which is a critical masked oxygen handle that enables access to a different and pharmaceutically relevant chemical space after deprotection [1]. The choice of this specific compound is thus a strategic decision to mitigate well-documented stability liabilities and to enable a specific, high-value synthetic pathway that cannot be achieved with simpler analogs.

Target
Pinacol ester
Free boronic acid
Prone to rapid decomposition and protodeboronation; stability may compromise yields and reproducibility
Target
4-Benzyloxy substituent
Analog without 4-benzyloxy
Lacks masked oxygen handle; cannot be directly elaborated to pyrimidinone scaffolds

Quantifiable Evidence for Selecting 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester


Storage Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol boronate ester form of this compound provides a quantifiable advantage in stability compared to its free boronic acid counterpart (4-Benzyloxy-2-chloropyrimidine-5-boronic acid, CAS 2121513-94-6). Research on analogous heteroaryl pinacol boronates demonstrates that these protected esters are stable in air at room temperature for at least 60 days, whereas the corresponding free boronic acids are prone to rapid decomposition via protodeboronation, oxidation, and polymerization, making them impractical for long-term storage and use [1]. This stability is a critical procurement factor, ensuring the reagent's reactivity is maintained from receipt through project completion.

Storage stability
Class-level inference
Stable ≥60 days in air at RT vs. rapid decomposition for free acid
Reported stability advantage supports long-term storage without special conditions
Based on analogous heteroaryl pinacol boronates; direct data to verify
Stability Boronic Ester Suzuki-Miyaura Storage

Dual Reactive Centers vs. Mono-Functional Analogs

This compound uniquely integrates two orthogonal reactive handles within the same pyrimidine core: a boronic ester at the 5-position and a chloro group at the 2-position [1]. In contrast, a compound like 4-Benzyloxy-2-chloropyrimidine (CAS 108381-28-8) lacks the boronic ester for C-C bond formation, while 2-Chloropyrimidine-5-boronic acid pinacol ester (CAS 1003845-08-6) lacks the 4-benzyloxy group, a masked oxygen . This dual functionality enables sequential, chemoselective diversification, a feature that is not available in the comparator compounds, thereby reducing the number of synthetic steps required to build complex molecular architectures.

Orthogonal handles
Cross-study comparable
2 reactive centers (C5 boronate, C2 chloro) vs. 1 in mono-functional analogs
May enable step-economical sequential diversification
Reduces synthetic steps for trisubstituted pyrimidines
Orthogonal Reactivity Synthetic Utility Pyrimidine Medicinal Chemistry

Commercial Purity & Physical Form vs. In-House Synthesis

Commercially available 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is supplied with a certified purity specification, typically ≥95% or ≥98%, as a well-defined white powder . In contrast, a synthetic chemist preparing the analogous free boronic acid in-house (e.g., 4-Benzyloxy-2-chloropyrimidine-5-boronic acid, CAS 2121513-94-6) would need to rely on analytical data (e.g., 1H NMR, LCMS) that is often confounded by the presence of boroxine anhydrides and other decomposition products, making accurate purity assessment challenging . The pinacol ester's physical form also facilitates precise weighing and handling, unlike the often amorphous or hygroscopic nature of free boronic acids.

Commercial purity
Data to verify
≥95% purity; white powder
Supports procurement without in-house QC
Certified specification mitigates risk of boroxine contamination
Purity Procurement QC Specifications

High-Value Applications of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester


Step-Economical Synthesis of Trisubstituted Pyrimidine Libraries

The orthogonal reactivity of the 2-chloro and 5-boronic ester groups on this compound makes it an ideal linchpin for building diverse libraries of 2,4,5-trisubstituted pyrimidines [1]. The 5-boronic ester can first undergo a Suzuki-Miyaura coupling with an aryl or heteroaryl halide. Subsequently, the 2-chloro group can be displaced via an SNAr reaction with an amine or other nucleophile. Finally, the 4-benzyloxy group can be deprotected to reveal a 4-pyrimidinone, a privileged scaffold in drug discovery. This three-step sequence from a single building block is a highly efficient approach compared to linear syntheses requiring multiple starting materials.

Synthesis of Kinase Inhibitor & Microtubule-Targeting Scaffolds

The 2-aryl/heteroaryl pyrimidine motif is a common pharmacophore in inhibitors of tubulin polymerization, PI3K, CHK2, and ALK5 [1]. This compound is structurally designed to directly access this motif. The benzyloxy group is a common protecting group found in intermediates for drug candidates like the tubulin polymerization inhibitor CYT997 [1]. The stable pinacol boronate ensures reliable cross-coupling yields, which is crucial for generating high-purity compounds for biological evaluation and SAR studies, thereby increasing the likelihood of identifying a potent lead candidate.

Complex Molecule Synthesis in Process R&D

In a process chemistry setting, reproducibility and stability are paramount. The documented air-stability of the pinacol boronate ester for at least 60 days at room temperature eliminates the need for special storage conditions and mitigates the risk of yield variation due to reagent decomposition [1]. Furthermore, its certified commercial purity (≥95%) and defined physical form (white powder) [2] streamline inventory management and allow for precise, consistent charging in large-scale reactions, which is a significant operational advantage over the less stable and less well-defined free boronic acid analog.

Application
Selection Property
Validation Focus
Trisubstituted pyrimidine library synthesis
Orthogonal reactive handles
Sequential coupling-deprotection yield
Kinase inhibitor & microtubule-targeting scaffold synthesis
2-Arylpyrimidine pharmacophore access
Cross-coupling yield and purity for SAR
Process R&D scale-up
Air-stable pinacol ester form
Long-term stability and consistent charging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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